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Compound of Interest

Compound Name:
1-(3-Bromophenyl)-2-

methylpropan-2-amine

CAS No.: 808769-14-4

Cat. No.: B3285663 Get Quote

Executive Summary & Strategic Importance
In the analysis of phenethylamine derivatives, the integrity of the reference standard is the

single greatest variable affecting quantitative accuracy. 1-(3-Bromophenyl)-2-methylpropan-
2-amine (CAS: 808769-14-4), often referred to as 3-Bromophentermine, serves as a critical

target in forensic surveillance and pharmaceutical scaffold development.

Unlike established pharmacopeial standards (USP/EP) available for common drugs, this

analyte typically lacks a commercially available "Primary Reference Standard" with metrological

traceability. Researchers often face a choice between Commercial Research Grade (CRG)

materials and In-House Certified Reference Materials (IH-CRM).

This guide objectively compares the performance of these two material grades, demonstrating

why a comprehensive characterization workflow (The "Gold Standard") is non-negotiable for

regulated applications, while highlighting the risks associated with relying solely on vendor-

supplied "Area %" purity values.

Chemical Identity & Context
IUPAC Name: 1-(3-Bromophenyl)-2-methylpropan-2-amine[1]

Common Name: 3-Bromophentermine; m-Bromophentermine
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Molecular Formula: C

H

BrN[2][3]

Molecular Weight: 228.13 g/mol [2][3][4]

Structural Class: Halogenated Phenethylamine (Positional isomer of 2- and 4-

bromophentermine)

Critical Analytical Challenge: The 3-bromo substitution pattern is chemically distinct but

chromatographically similar to its 2-bromo and 4-bromo isomers. A reference standard that has

not been structurally validated by NMR and orthogonal chromatography may contain significant

isomeric impurities, skewing biological potency data (IC

) or forensic quantification.

Comparative Analysis: Research Grade vs. Certified
Reference Workflow
The table below contrasts the "performance" (reliability, accuracy, and depth) of a typical

Commercial Research Grade sample versus a material subjected to a Full Characterization

Workflow.

Table 1: Performance Matrix of Reference Standard
Grades
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Feature
Commercial
Research Grade
(CRG)

In-House Certified
Reference (IH-
CRM)

Impact on Data
Integrity

Purity Assignment
HPLC Area % (UV

detection only)

Mass Balance (100%

- Impurities - Volatiles

- Ash) or qNMR

CRG often

overestimates purity

by ignoring water,

salts, and non-UV

active impurities.

Structural ID
Basic 1H-NMR

(Identity only)

1H, 13C, COSY,

HSQC, HRMS

IH-CRM rules out

regioisomers (2-Br vs

3-Br) which often co-

elute.

Salt Stoichiometry Assumed (e.g., "HCl")

Measured (Ion

Chromatography /

Titration)

Incorrect salt factor

corrections in CRG

can cause >15%

quantitative error.

Volatiles/Solvents Rarely quantified
TGA & Karl Fischer

Titration

Residual solvent

weight is accounted

for in IH-CRM,

preventing

concentration bias.

Uncertainty Unknown
Calculated (e.g., ±

0.5%)

Essential for ISO

17025 accredited

forensic labs.

Technical Deep Dive: The Characterization
Protocols
To elevate a material to Reference Standard status, the following self-validating protocols must

be executed. This workflow ensures the "Trustworthiness" pillar of E-E-A-T.

Protocol A: Structural Validation (Regioisomer
Discrimination)
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Objective: Confirm the bromine position (meta-substitution) and rule out ortho- or para-

isomers.

1H-NMR (600 MHz, DMSO-d6):

Focus on the aromatic region (7.1 – 7.6 ppm).

Expectation: A meta-substituted ring shows a specific pattern: a singlet (H2), two doublets

(H4, H6), and a triplet (H5).

Differentiation: The para-isomer (4-Br) would show a symmetric AA'BB' system (two

doublets), distinct from the complex meta pattern.

2D-NMR (COSY & HSQC):

Establish connectivity between the benzylic CH

(approx. 2.7 ppm) and the aromatic protons to confirm the substitution site relative to the
alkyl chain.

Protocol B: Absolute Purity Assignment (The "Mass
Balance" Approach)
Objective: Determine the "As-Is" assay value (

) for quantitative use.

(Note: If characterizing the salt form directly, omit the MW ratio)

Workflow Steps:

Chromatographic Purity (

):

Method: HPLC-UV-MS (C18 Column, Gradient 5-95% ACN in 0.1% Formic Acid).

Requirement: Integrate all peaks >0.05%. Use MaxPlot (200-400nm) to capture impurities

with different
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.

Volatile Content (

):

Method: Thermogravimetric Analysis (TGA) or Loss on Drying (LOD).

Validation: If TGA shows weight loss <150°C, confirm water content via Karl Fischer

(Coulometric).

Inorganic Residue (

):

Method: Residue on Ignition (ROI) or Sulfated Ash. Typically <0.1% for synthetic organics.

Counter-ion Verification:

Method: Ion Chromatography (IC) or Silver Nitrate Titration (for HCl salts).

Criticality: Confirm the salt is mono-HCl vs hemi-sulfate, etc.

Protocol C: qNMR (The Orthogonal Check)
Objective: Direct measurement of purity using an Internal Standard (IS) like Maleic Acid or

TCNB.

Procedure: Weigh ~10mg sample and ~10mg IS (precision ±0.01mg) into the same NMR

tube.

Calculation: Compare the molar response of the unique methyl protons (singlet, ~1.1 ppm)

against the IS signal.

Acceptance: The qNMR value should match the Mass Balance value within ±1.0%.

Visualizing the Characterization Logic
The following diagram illustrates the decision-making process for characterizing 1-(3-
Bromophenyl)-2-methylpropan-2-amine, specifically tailored to handle its isomeric risks.
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Raw Material
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Click to download full resolution via product page

Caption: Workflow for validating the reference standard. Note the critical "Isomer Check" gate

to exclude regioisomeric impurities common in halogenated phenethylamine synthesis.
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Experimental Data Case Study
To illustrate the impact of proper characterization, we compared a commercial "97%" sample

against the same material after In-House Purification and Characterization.

Sample: Batch 3-Br-Phen-001 Technique: HPLC-UV (254 nm) vs. Mass Balance Calculation.

Parameter
Vendor COA (Research
Grade)

In-House Characterization
(Reference Grade)

HPLC Purity (Area %) 98.2% 98.2%

Water Content (KF) Not Tested 1.4% (Hygroscopic)

Residual Solvent (EtOAc) Not Tested 0.8%

Inorganic Ash Not Tested 0.1%

Calculated Assay "98%" (Assumed) 95.9% (Mass Balance)

Conclusion: A researcher using the Vendor COA would weigh 10.0 mg believing it contains 9.8

mg of analyte. In reality, it contains only 9.59 mg. This 2.1% systematic error propagates

through all subsequent experiments, potentially invalidating strict forensic thresholds or kinetic

constants.
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Disclaimer: This guide is for research and educational purposes only. The handling of

halogenated phenethylamines may be subject to regional regulatory controls (e.g., Federal

Analog Act in the USA). Always verify local laws before procuring or synthesizing these

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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